REACTION_CXSMILES
|
C(O[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH:16]([CH3:18])[CH3:17])[CH:10]=1)=[O:7])(C)(C)C.C([Li])(C)(C)C.C(OCC)(=O)[C:25](OCC)=[O:26].Cl>C1COCC1>[CH:16]([O:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]2[C:10]=1[C:25](=[O:26])[C:6](=[O:7])[NH:8]2)([CH3:17])[CH3:18]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=CC=C1)OC(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-20 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at −20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −20° C. for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with two 100-mL portions of EtOAc
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 100 mL of a 1:1 mixture of EtOH and 6 N HCl
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with four 100-mL portions of EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C2C(C(NC2=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |